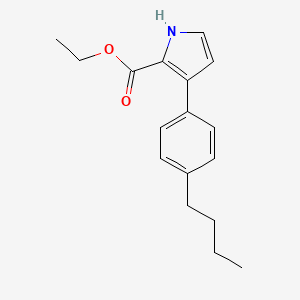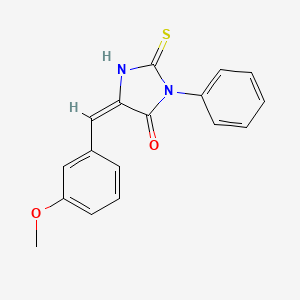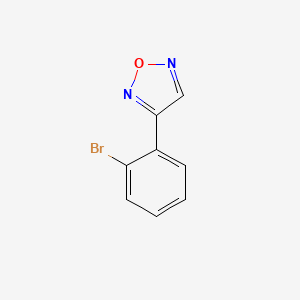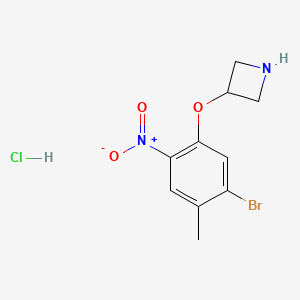
3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a nitro group, and an azetidine ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 4-methyl-2-nitrophenol, followed by the formation of the azetidine ring through a cyclization reaction. The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The azetidine ring can participate in ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution of the bromine atom can lead to various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to changes in their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Chloro-4-methyl-2-nitrophenoxy)azetidine hydrochloride
- 3-(5-Fluoro-4-methyl-2-nitrophenoxy)azetidine hydrochloride
- 3-(5-Iodo-4-methyl-2-nitrophenoxy)azetidine hydrochloride
Uniqueness
The presence of the bromine atom in 3-(5-Bromo-4-methyl-2-nitrophenoxy)azetidine hydrochloride imparts unique reactivity compared to its chloro, fluoro, and iodo analogs
Propiedades
Fórmula molecular |
C10H12BrClN2O3 |
|---|---|
Peso molecular |
323.57 g/mol |
Nombre IUPAC |
3-(5-bromo-4-methyl-2-nitrophenoxy)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11BrN2O3.ClH/c1-6-2-9(13(14)15)10(3-8(6)11)16-7-4-12-5-7;/h2-3,7,12H,4-5H2,1H3;1H |
Clave InChI |
YYRNEKOLMXDBIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Br)OC2CNC2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


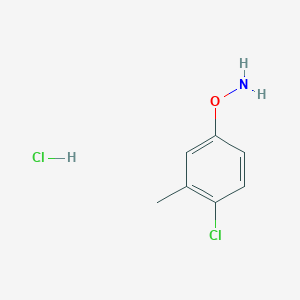

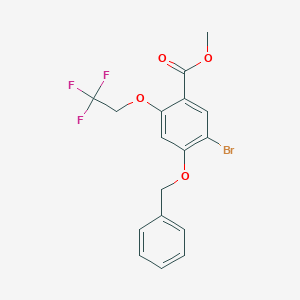
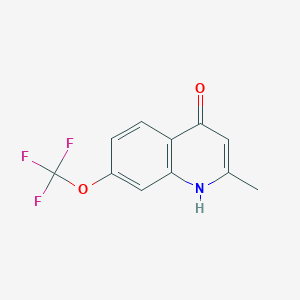
![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
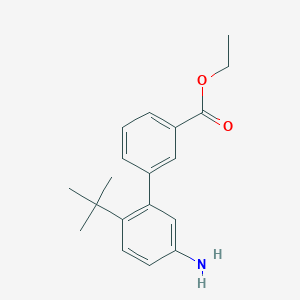
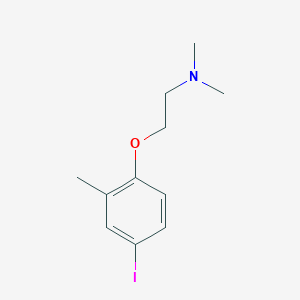


![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
